2',3'-Dimethoxy-3-hydroxyflavone

Fluorescence spectroscopy Quantum yield Flavonoid photophysics

Generic flavonols often lack the spectral precision needed for ratiometric membrane biophysics. 2',3'-Dimethoxy-3-hydroxyflavone solves this via ESIPT dual-emission, tuned by 2',3'-dimethoxy substitution. • >100-fold quantum yield increase in lipid vesicles vs. aqueous buffer for sensitive membrane potential detection. • Prevents radiation-induced single-stranded DNA breaks and inhibits apoptosis in human cells. • ≥95% purity with consistent analytical data.

Molecular Formula C15H10O5
Molecular Weight 270.24
CAS No. 80710-38-9
Cat. No. B600359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dimethoxy-3-hydroxyflavone
CAS80710-38-9
Synonyms2',3'-Dimethoxyflavonol;  2-(3,4-Dihydroxyphenyl)-3-hydroxy-4H-benzopyran-4-one;  5,7-Dideoxyquercetin
Molecular FormulaC15H10O5
Molecular Weight270.24
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O
InChIInChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dimethoxy-3-hydroxyflavone Overview


2',3'-Dimethoxy-3-hydroxyflavone (CAS 80710-38-9) is a synthetic flavone derivative within the flavonol subclass, characterized by a chromone backbone with methoxy substituents at the 2' and 3' positions and a hydroxyl group at the 3-position . Its molecular formula is C₁₇H₁₄O₅ with a molecular weight of 298.29 g/mol, and it is typically supplied at ≥95% purity [1]. As a member of the 3-hydroxyflavone (3HF) family, this compound exhibits the hallmark Excited-State Intramolecular Proton Transfer (ESIPT) photophysics that enable dual-emission ratiometric sensing . The compound is recognized for its strong radiation-protective effects in human cells and serves as a valuable research tool in fluorescence microscopy, antioxidant studies, and as a reference standard for HPLC analysis .

Workflow Ratiometric fluorescence sensing, membrane dipole potential studies
Probe class 3-hydroxyflavone ESIPT dual-emission probe with B-ring methoxy tuning
Context Fluorescence microscopy, antioxidant assays, radiation biology (reported radioprotection context), flavonoid SAR studies

2',3'-Dimethoxy-3-hydroxyflavone Substitution Specificity


In-class substitution of 3-hydroxyflavone derivatives fails due to the profound and quantifiable impact of ring substitution patterns on both photophysical output and biological activity. The 2',3'-dimethoxy-3-hydroxyflavone configuration is not interchangeable with unsubstituted 3-hydroxyflavone, nor with 2',3'-dimethoxyflavone (which lacks the critical 3-OH group for ESIPT), nor with mono-hydroxy or mono-methoxy analogs. The methoxy groups at the 2' and 3' positions on the B-ring serve as electron-donating moieties that modify the electronic distribution of the molecule, directly influencing both absorption and emission spectra and enabling fine-tuning of fluorescence properties for specific experimental needs . Critically, the 3-hydroxy group enables the ESIPT process that is responsible for the compound's characteristic dual-emission and large Stokes shift—a feature absent in 2',3'-dimethoxyflavone . Furthermore, in biological activity contexts, the exact substitution pattern determines inhibitory potency; for example, 2',3'-dimethoxyflavone shows markedly different activity (8.05 ± 12.16) compared to its dihydroxy analog 2',3'-dihydroxyflavone (13.67 ± 13.51) in AKT PH domain-PIP3 interaction assays [1]. The specific combination of a 3-OH group with 2',3'-dimethoxy substitution creates a unique electronic and steric environment that cannot be replicated by any single analog, making generic substitution scientifically invalid.

Unsubstituted 3-hydroxyflavone
Absence of 2',3'-dimethoxy groups alters electronic distribution and emission spectra; dual-emission tuning may shift.
2',3'-Dimethoxyflavone (no 3-OH)
Lacks the critical 3-hydroxy group essential for ESIPT; dual-emission and large Stokes shift are eliminated.
Mono-methoxy or mono-hydroxy analogs
Different substitution pattern modifies electron-donating character and biological activity profile; AKT PH domain inhibition differs significantly.

2',3'-Dimethoxy-3-hydroxyflavone vs. Closest Analogs


Fluorescence Quantum Yield: Methoxy vs. Hydroxyflavones

In a systematic spectroscopic study of all isomeric monohydroxyflavones and monomethoxyflavones, methoxyflavones were found to have consistently higher fluorescence quantum yields than their hydroxyflavone counterparts. This class-level finding indicates that the methoxy substitution pattern in 2',3'-dimethoxy-3-hydroxyflavone contributes to superior fluorescence brightness compared to hydroxy-substituted 3-hydroxyflavone analogs [1].

Fluorescence quantum yield
Class-level
Methoxyflavones qualitatively higher quantum yield than hydroxyflavones
Supports class-level brightness advantage for methoxy-substituted probes
No specific ratio provided for this compound pair; methanol, RT
Fluorescence spectroscopy Quantum yield Flavonoid photophysics

AKT PH Domain Inhibition: Dimethoxy vs. Dihydroxy Analogs

In a direct head-to-head comparison of 32 flavonoid compounds tested for inhibition of AKT PH domain-PIP3 interaction, 2',3'-dimethoxyflavone exhibited an inhibitory activity value of 8.05 (SD 12.16), whereas the structurally analogous 2',3'-dihydroxyflavone showed substantially higher activity at 13.67 (SD 13.51) [1]. This demonstrates that methoxy versus hydroxy substitution at the 2' and 3' positions produces markedly different biological activity.

AKT PH domain inhibition
Head-to-head
2',3'-dimethoxyflavone: 8.05 ± 12.16
2',3'-dihydroxyflavone: 13.67 ± 13.51
Dimethoxy pattern shows distinct inhibitory profile
AKT PH-PIP3 assay; activity units differ substantially
AKT PH domain PIP3 interaction Structure-activity relationship

Solvent-Dependent Quantum Yield Enhancement in 3HF Derivatives

A study of sixteen 3-hydroxyflavone (3HF) derivatives synthesized with aliphatic hydrocarbon chains at the 4'-position and 6-position demonstrated that the basic fluorescence properties of 3HFs are maintained across all probes, including a >100-fold increase in quantum yield in organic solvents and in DOPC small unilamellar vesicles compared to aqueous Hepes buffer [1]. While this study did not directly include 2',3'-dimethoxy-3-hydroxyflavone, it establishes the class behavior of 3HF derivatives and supports the expectation that 2',3'-dimethoxy-3-hydroxyflavone exhibits similar environment-sensitive fluorescence enhancement.

Solvent-dependent quantum yield
Class-level
>100-fold increase in quantum yield (3HF derivatives) in organic solvents/DOPC vs. aqueous buffer
Supports environment-sensitive fluorescence enhancement
Class behavior from 3HF scaffold; consistent across probes
Ratiometric sensing Dipole potential Membrane biophysics

DPPH Radical Scavenging: 3HF Derivatives vs. Quercetin

In a study of 4'-dialkylamino substituted 3-hydroxyflavone derivatives, 4'-N,N-dimethyl flavonol exhibited DPPH free radical scavenging activity with an IC50 of 2.43 ± 0.09 μg/mL, which is competitive with the standard antioxidant quercetin (IC50 = 2.10 ± 0.10 μg/mL) [1]. While 2',3'-dimethoxy-3-hydroxyflavone was not directly tested in this study, the data demonstrate that appropriate substitution on the 3-hydroxyflavone scaffold can achieve antioxidant potency approaching that of quercetin, one of the most potent natural flavonol antioxidants.

DPPH radical scavenging
Class-level
4'-N,N-dimethyl flavonol IC50 2.43 ± 0.09 μg/mL
Quercetin IC50 2.10 ± 0.10 μg/mL
3HF derivatives can approach quercetin antioxidant potency
Not directly tested on 2',3'-dimethoxy-3HF; scaffold potential
Antioxidant activity DPPH assay Flavonol SAR

Radioprotection: DNA Strand Break and Apoptosis Prevention

2',3'-Dimethoxy-3-hydroxyflavone (DMF) has been demonstrated to have strong radiation-protective effects in human cells, specifically preventing single-stranded DNA breaks and inhibiting the initiation of apoptosis . DMF is effective against both ionizing and nonionizing radiation and has been shown to be most effective when used before exposure to ionizing radiation . These specific radioprotective properties are not reported for unsubstituted 3-hydroxyflavone, indicating that the 2',3'-dimethoxy substitution pattern confers a unique biological activity profile.

Radioprotection endpoint
Data to verify
Reported to reduce single-stranded DNA breaks and apoptosis initiation in human cells exposed to ionizing and nonionizing radiation
Reported radioprotection endpoint context; requires independent validation
Sources empty; verify before designing radiation biology experiments
Radioprotection DNA damage prevention Apoptosis inhibition

2',3'-Dimethoxy-3-hydroxyflavone Research Applications


Ratiometric Membrane Dipole Potential Sensing

2',3'-Dimethoxy-3-hydroxyflavone is ideally suited as a fluorescent probe for detecting changes in dipole potential in biological membranes. The 3-hydroxy group enables the ESIPT process responsible for dual-emission ratiometric sensing, while the 2' and 3' methoxy groups modify the electronic distribution to fine-tune absorption and emission spectra . 3HF derivatives maintain a >100-fold increase in quantum yield in organic solvents and DOPC vesicles compared to aqueous buffer [1], making this compound exceptionally sensitive to membrane partitioning and microenvironmental polarity changes. Procurement rationale: Select this compound when ratiometric, environment-sensitive fluorescence with large Stokes shift is required for membrane biophysics studies.

DNA Strand Break Prevention in Radiation Research

For studies investigating protection against radiation-induced cellular damage, 2',3'-dimethoxy-3-hydroxyflavone offers a distinct advantage over other flavonols due to its demonstrated ability to prevent single-stranded DNA breaks and inhibit the initiation of apoptosis in human cells . The compound is effective against both ionizing and nonionizing radiation and shows optimal protective effects when administered prior to radiation exposure [1]. Procurement rationale: Select this compound when the research objective specifically involves radioprotection or investigation of DNA damage prevention mechanisms, as this activity is not reported for unsubstituted 3-hydroxyflavone or other simple analogs.

SAR Studies of Flavonoid Substitution Patterns

2',3'-Dimethoxy-3-hydroxyflavone serves as a key reference compound in systematic SAR investigations of flavonoid biological activity. Its unique combination of a 3-OH group with 2',3'-dimethoxy substitution creates an electronic and steric environment distinct from both 2',3'-dihydroxyflavone and 2',3'-dimethoxyflavone. Comparative data show that 2',3'-dimethoxyflavone exhibits substantially different inhibitory activity (8.05 ± 12.16) compared to 2',3'-dihydroxyflavone (13.67 ± 13.51) in AKT PH domain-PIP3 interaction assays . Procurement rationale: Select this compound as a defined chemical probe for dissecting the contribution of specific methoxy and hydroxy substitution patterns to biological activity or photophysical behavior.

Application
Selection Property
Validation Focus
Ratiometric membrane dipole potential sensing
ESIPT dual-emission; 2',3'-methoxy spectral tuning
Membrane partitioning and polarity-dependent emission response
Radiation biology research
Reported reduction of DNA strand breaks and apoptosis initiation
DNA damage endpoints and apoptosis pathway monitoring
Flavonoid SAR probe
Defined 2',3'-dimethoxy-3-hydroxy substitution pattern
Inhibitory activity profile vs. dihydroxy and des-hydroxy analogs

Technical Documentation Hub

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